molecular formula C10H11NO2 B6330359 1-(2-Methoxyphenyl)azetidin-2-one CAS No. 1309606-50-5

1-(2-Methoxyphenyl)azetidin-2-one

Cat. No.: B6330359
CAS No.: 1309606-50-5
M. Wt: 177.20 g/mol
InChI Key: UORWPQHDJKTVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam rings. These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the 2-methoxyphenyl group enhances its chemical properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)azetidin-2-one can be synthesized through several methods. This method typically uses chloroacetyl chloride and aniline derivatives in the presence of a base such as triethylamine . Another method involves the cyclization of β-lactams through nucleophilic substitution or cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and high yield. These reactions involve the use of aldehydes, anilines, and chloroacetyl chloride under catalytic conditions . The process is environmentally benign and economically viable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidin-2-ones, amines, and alcohols, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its stability and reactivity compared to other azetidin-2-ones .

Properties

IUPAC Name

1-(2-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORWPQHDJKTVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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